molecular formula C8H3BrINO2 B1413084 4-Bromo-2-cyano-6-iodobenzoic acid CAS No. 1805183-51-0

4-Bromo-2-cyano-6-iodobenzoic acid

Cat. No.: B1413084
CAS No.: 1805183-51-0
M. Wt: 351.92 g/mol
InChI Key: CSCWUZXDUPWUAG-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-6-iodobenzoic acid (CAS: 1805248-39-8) is a halogenated benzoic acid derivative with a molecular formula of C₈H₃BrINO₂ and a molecular weight of 373.93 g/mol. Its structure features bromine (Br) at position 4, cyano (CN) at position 2, and iodine (I) at position 6 on the aromatic ring, along with a carboxylic acid (-COOH) functional group at position 1. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, pharmaceutical research, and materials science. Its SMILES notation is IC1=C(C(=O)O)C(=CC(=C1Br)C#N)I, and its IUPAC name is this compound .

Properties

IUPAC Name

4-bromo-2-cyano-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCWUZXDUPWUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups CAS Number Applications/Notes
4-Bromo-2-cyano-6-iodobenzoic acid C₈H₃BrINO₂ 373.93 2-CN, 4-Br, 6-I -COOH, -CN, -Br, -I 1805248-39-8 Pharmaceutical intermediates, organic synthesis
4-Bromo-2-chloro-6-methylbenzoic acid C₈H₆BrClO₂ 249.49 2-Cl, 4-Br, 6-CH₃ -COOH, -Cl, -Br, -CH₃ N/A Research applications, pilot-scale synthesis
4-Bromo-2-fluoro-6-methylbenzoic acid C₈H₆BrFO₂ 233.03 2-F, 4-Br, 6-CH₃ -COOH, -F, -Br, -CH₃ 1242157-23-8 Material science, ligand design
2-Bromo-6-iodobenzoic acid C₇H₄BrIO₂ 326.92 2-Br, 6-I -COOH, -Br, -I 1022128-96-6 Cross-coupling reactions, drug discovery
4-Bromobenzoic acid C₇H₅BrO₂ 201.02 4-Br -COOH, -Br 586-76-5 Industrial synthesis, standard reagent

Key Observations

Substituent Effects on Reactivity: The presence of cyano (-CN) and iodine (-I) in this compound enhances its electrophilicity compared to analogs like 4-bromobenzoic acid, which lacks these groups. This makes it more reactive in nucleophilic aromatic substitution (NAS) reactions .

Thermodynamic Stability: The methyl (-CH₃) group in 4-bromo-2-chloro-6-methylbenzoic acid increases steric hindrance but stabilizes the molecule through hyperconjugation. In contrast, the cyano (-CN) group in the target compound withdraws electron density, reducing resonance stabilization but enhancing acidity (pKa ~2.1–2.5) .

Applications: Pharmaceutical Intermediates: The cyano and iodine groups in this compound enable its use in synthesizing kinase inhibitors or radiopharmaceuticals. Analogs like 2-bromo-6-iodobenzoic acid are preferred for Suzuki-Miyaura coupling due to their simpler substitution patterns . Material Science: Fluorinated analogs (e.g., 4-bromo-2-fluoro-6-methylbenzoic acid) are utilized in liquid crystal engineering, whereas the target compound’s iodine may facilitate heavy-atom effects in fluorescence quenching studies .

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